![molecular formula C20H21FO4 B13408077 (S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride](/img/structure/B13408077.png)
(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a fluorine atom and a propanoic acid derivative, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride typically involves multiple steps, starting with the preparation of the biphenyl core. The fluorination of biphenyl can be achieved using electrophilic fluorinating agents under controlled conditions. Subsequent steps involve the introduction of the propanoic acid moiety and the formation of the anhydride linkage. Common reagents used in these steps include fluorinating agents, carboxylic acids, and dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the anhydride to alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The biphenyl core provides structural stability, while the propanoic acid moiety facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(2-Chloro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
- (S)-2-(2-Bromo-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
- (S)-2-(2-Methyl-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
Uniqueness
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it particularly valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C20H21FO4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-methylpropoxycarbonyl (2S)-2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C20H21FO4/c1-13(2)12-24-20(23)25-19(22)14(3)16-9-10-17(18(21)11-16)15-7-5-4-6-8-15/h4-11,13-14H,12H2,1-3H3/t14-/m0/s1 |
Clé InChI |
WAYFJZACBWHVSA-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(=O)OCC(C)C |
SMILES canonique |
CC(C)COC(=O)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



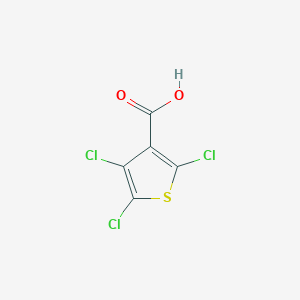
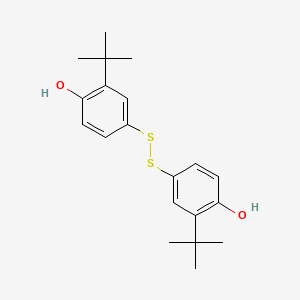
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
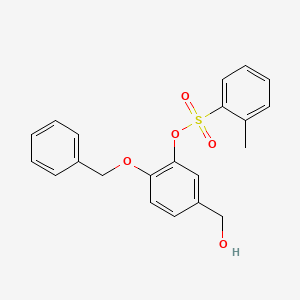
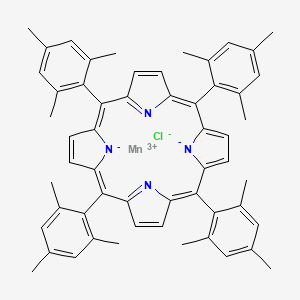

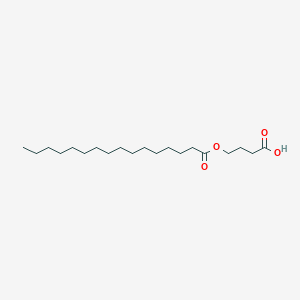

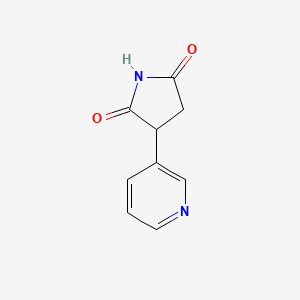
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)

